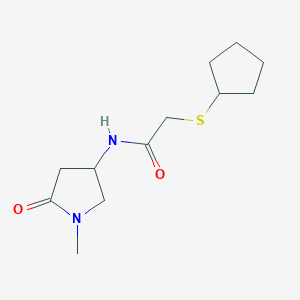

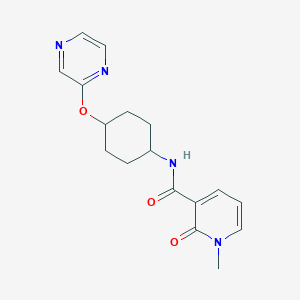

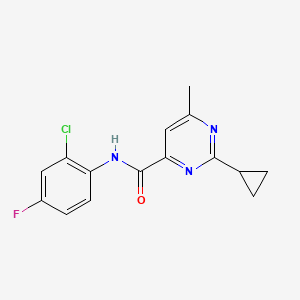

![molecular formula C21H24FN5O3 B2682015 6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878422-29-8](/img/structure/B2682015.png)

6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains several functional groups, including an ethoxypropyl group, a fluorophenylmethyl group, and a purinoimidazole dione group. These groups suggest that the compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The purinoimidazole ring system is a fused ring structure that is part of many biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique

Molecular Stability and Structure

The Influence of Electron Delocalization : Research into N-heterocyclic carbenes (NHCs) with N-fluorophenyl substituents has shown that electron delocalization affects the stability and structure of potential NHC precursors. These compounds demonstrate reactivity akin to alkyl halides and undergo various transformations, highlighting the significance of electron delocalization in determining molecular stability and reactivity (Hobbs et al., 2010).

Host for Anions

Imidazole-Based Bisphenol as a Versatile Host : An imidazole-containing bisphenol has been identified as a versatile host for anions, demonstrating the ability to form structurally characterized salts with various acids. This finding underscores the potential of imidazole-based compounds in creating complex molecular structures through electrostatic interactions (Nath & Baruah, 2012).

Luminescence Sensing

Lanthanide Metal-Organic Frameworks for Sensing : Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and shown to be selectively sensitive to benzaldehyde-based derivatives. This sensitivity makes them potential fluorescence sensors, illustrating the application of such compounds in the development of detection technologies (Shi et al., 2015).

C-C Bond Activation

Rhodium-Mediated Activation : Research on the rhodium-mediated C-C bond activation of specific phenols has revealed the potential for manipulating organic molecules for synthetic purposes. This work highlights the utility of metal-assisted processes in organic synthesis (Baksi et al., 2007).

Anticancer Drug Candidates

Naphth[2,3-d]imidazole-4,9-diones and Cytotoxicity : The synthesis and evaluation of various substituted naphth[2,3-d]imidazole-4,9-diones have been explored for potential anticancer drug candidates. These compounds' cytotoxic activity against cancer cell lines highlights the ongoing search for effective treatments for solid tumors (Kuo et al., 1996).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(3-ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN5O3/c1-4-30-11-5-10-25-14(2)12-26-17-18(23-20(25)26)24(3)21(29)27(19(17)28)13-15-6-8-16(22)9-7-15/h6-9,12H,4-5,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHOCRBLUPOZIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

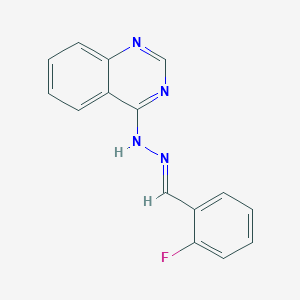

![(5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2681938.png)

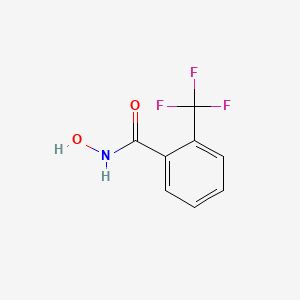

![ethyl {N-[(4-methylphenyl)methyl]carbamoyl}formate](/img/structure/B2681947.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2681950.png)

![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2681951.png)

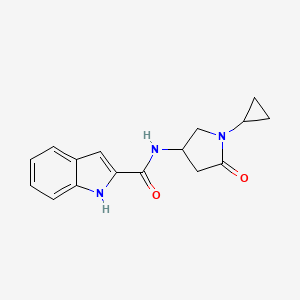

![Methyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)benzoate](/img/structure/B2681954.png)